molecular formula C13H18FNO3 B7715766 4-Fluoro-N,N-bis(2-hydroxypropyl)benzamide CAS No. 1225487-26-2

4-Fluoro-N,N-bis(2-hydroxypropyl)benzamide

Cat. No.: B7715766
CAS No.: 1225487-26-2
M. Wt: 255.28 g/mol
InChI Key: NWCVKGSNOJIJEL-UHFFFAOYSA-N
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Description

4-Fluoro-N,N-bis(2-hydroxypropyl)benzamide is an organic compound with the molecular formula C13H18FNO3. It contains a benzamide core substituted with a fluorine atom at the para position and two hydroxypropyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N,N-bis(2-hydroxypropyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N,N-bis(2-hydroxypropyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-N,N-bis(2-hydroxypropyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-N,N-bis(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxyl groups facilitate hydrogen bonding, while the fluorine atom enhances lipophilicity, improving cell membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N,N-bis(2-hydroxypropyl)benzamide is unique due to the presence of both fluorine and hydroxypropyl groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and the ability to form hydrogen bonds, making it a valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-N,N-bis(2-hydroxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-9(16)7-15(8-10(2)17)13(18)11-3-5-12(14)6-4-11/h3-6,9-10,16-17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCVKGSNOJIJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(C)O)C(=O)C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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